(2R,3S,5R)-5-{6-[(6-aminohexyl)amino]-9H-purin-9-yl}-2-(hydroxymethyl)oxolan-3-ol
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Overview
Description
The compound (2R,3S,5R)-5-{6-[(6-aminohexyl)amino]-9H-purin-9-yl}-2-(hydroxymethyl)oxolan-3-ol is a complex organic molecule that belongs to the class of purine nucleosides. These compounds are characterized by a purine base attached to a ribosyl or deoxyribosyl moiety. This particular compound has significant implications in various fields, including chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2R,3S,5R)-5-{6-[(6-aminohexyl)amino]-9H-purin-9-yl}-2-(hydroxymethyl)oxolan-3-ol involves multiple steps, typically starting with the preparation of the purine base and the ribosyl moiety separately. The purine base is often synthesized through a series of reactions involving amination and cyclization. The ribosyl moiety is prepared through selective protection and deprotection steps to ensure the correct stereochemistry.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis.
Chemical Reactions Analysis
Types of Reactions
(2R,3S,5R)-5-{6-[(6-aminohexyl)amino]-9H-purin-9-yl}-2-(hydroxymethyl)oxolan-3-ol: undergoes various types of chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.
Reduction: The compound can be reduced to form different derivatives with altered biological activity.
Substitution: The amino groups can undergo substitution reactions to form various analogs.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and pH to ensure the desired product formation.
Major Products
Scientific Research Applications
(2R,3S,5R)-5-{6-[(6-aminohexyl)amino]-9H-purin-9-yl}-2-(hydroxymethyl)oxolan-3-ol: has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its role in cellular processes and as a potential therapeutic agent.
Medicine: Investigated for its potential use in treating various diseases, including cancer and viral infections.
Industry: Utilized in the production of pharmaceuticals and other high-value chemicals.
Mechanism of Action
The mechanism of action of (2R,3S,5R)-5-{6-[(6-aminohexyl)amino]-9H-purin-9-yl}-2-(hydroxymethyl)oxolan-3-ol involves its interaction with specific molecular targets and pathways. It can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The compound’s structure allows it to fit into the active sites of these targets, influencing their function and leading to therapeutic outcomes.
Comparison with Similar Compounds
Similar Compounds
- (2R,3S,4R,5R,6S)-5-Amino-6-[(2R,3S,4R,6S)-4,6-diamino-2-[(3R,4S,5R)-4-[(2R,3R,4R,5S,6S)-3-amino-6-(aminomethyl)-4,5-dihydroxyoxan-2-yl]oxy-3-hydroxy-5-(hydroxymethyl)oxolan-2-yl]oxy-3-hydroxycyclohexy
- (2R,3R,4S,5S)-2-(6-氨基-9H-嘌呤-9-基)-5-((S)-1-(甲硫基)乙基)
Uniqueness
The uniqueness of (2R,3S,5R)-5-{6-[(6-aminohexyl)amino]-9H-purin-9-yl}-2-(hydroxymethyl)oxolan-3-ol lies in its specific structure, which allows it to interact with a unique set of molecular targets. This specificity makes it a valuable compound for research and therapeutic applications, distinguishing it from other similar compounds.
Properties
IUPAC Name |
5-[6-(6-aminohexylamino)purin-9-yl]-2-(hydroxymethyl)oxolan-3-ol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H26N6O3/c17-5-3-1-2-4-6-18-15-14-16(20-9-19-15)22(10-21-14)13-7-11(24)12(8-23)25-13/h9-13,23-24H,1-8,17H2,(H,18,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NBGAGWFLDCAWGN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(OC1N2C=NC3=C(N=CN=C32)NCCCCCCN)CO)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H26N6O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.42 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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